1-(4-Chlorobenzyl)piperidin-4-one
Overview
Description
1-(4-Chlorobenzyl)piperidin-4-one is a chemical compound with the molecular formula C12H14ClNO. It is a piperidine derivative, characterized by the presence of a chlorobenzyl group attached to the piperidin-4-one core.
Preparation Methods
The synthesis of 1-(4-Chlorobenzyl)piperidin-4-one typically involves the reaction of 4-chlorobenzyl chloride with piperidin-4-one under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ similar reagents and conditions but are optimized for large-scale production .
Chemical Reactions Analysis
1-(4-Chlorobenzyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts or bases to facilitate the desired transformations. The major products formed depend on the reaction type and conditions used .
Scientific Research Applications
1-(4-Chlorobenzyl)piperidin-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets.
Medicine: Research has explored its potential as a precursor for drugs with analgesic, anti-inflammatory, or antimalarial properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorobenzyl)piperidin-4-one can be compared with other piperidine derivatives, such as:
- 1-(4-Fluorobenzyl)piperidin-4-one
- 1-(3,4-Dichlorobenzyl)piperidin-4-one
- 1-(4-Bromobenzyl)piperidin-4-one
These compounds share a similar core structure but differ in the substituents on the benzyl groupThe uniqueness of this compound lies in its specific interactions and properties conferred by the chlorobenzyl group .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTWGHYTGOWQSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441763 | |
Record name | 1-(4-chlorobenzyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21937-61-1 | |
Record name | 1-(4-chlorobenzyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-chlorophenyl)methyl]piperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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